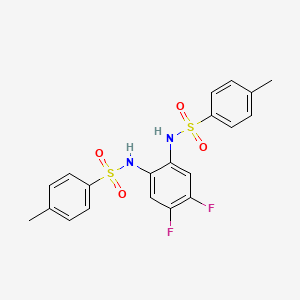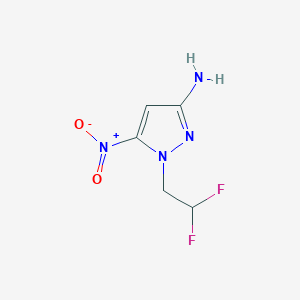![molecular formula C13H17F3N2O B3007764 4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine CAS No. 2380068-53-9](/img/structure/B3007764.png)
4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, such as increased stability and reactivity, which make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various methods, such as nucleophilic substitution, electrophilic fluorination, and the use of fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide . The reaction conditions often require the use of solvents like acetonitrile or dichloromethane and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of fluorinated pyridines may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (chlorine, bromine), oxidizing agents (potassium permanganate, hydrogen peroxide), and reducing agents (lithium aluminum hydride, sodium borohydride). The reactions are often carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully hydrogenated pyridines. Substitution reactions can result in various functionalized pyridine derivatives.
Scientific Research Applications
4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoroethyl group enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyridine: Similar structure with a methyl group at the 2-position.
Fluoropyridines: A broad class of compounds with varying degrees of fluorination and substitution patterns.
Uniqueness
4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high stability and reactivity.
Properties
IUPAC Name |
4-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)10-18-7-1-2-11(8-18)9-19-12-3-5-17-6-4-12/h3-6,11H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADKXBOHLFZQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)COC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B3007685.png)

![N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B3007687.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007689.png)




![6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide](/img/structure/B3007701.png)

![N-[4-(benzyloxy)phenyl]-N'-(1H-indol-5-yl)thiourea](/img/structure/B3007703.png)
